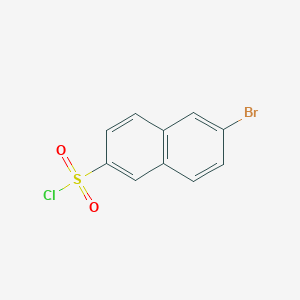

6-Bromonaphthalene-2-sulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromonaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKORFDRILIBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid (CAS 53512-10-0)

[1][2][3][4]

Executive Summary

CAS 53512-10-0 refers to 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid , a bicyclic heterocyclic scaffold structurally analogous to the quinolone antibiotics. It serves as a critical intermediate in the synthesis of bioactive compounds, particularly antibacterial and antiviral agents targeting DNA gyrase or viral polymerases. Its chemical behavior is defined by the 1,5-naphthyridine core, which exhibits unique electronic properties compared to the more common quinoline (1-benzazine) systems, specifically regarding basicity and metal chelation potential.

Chemical Identity & Structural Analysis

The compound exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. In the solid state and polar solvents, the 4-oxo-1,4-dihydro tautomer often predominates, stabilized by intramolecular hydrogen bonding with the adjacent carboxylic acid group.

Table 1: Chemical Identification Data

| Parameter | Detail |

| Chemical Name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid |

| Synonyms | 4-Oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid; 1,5-Naphthyridine-3-carboxylic acid, 4-hydroxy- |

| CAS Registry Number | 53512-10-0 |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| SMILES | OC(=O)C1=C(O)C2=NC=CC=C2N=C1 |

| InChI Key | LODIKMSUDZMCFF-UHFFFAOYSA-N |

| MDL Number | MFCD07787267 |

Physical & Chemical Characteristics

Understanding the physicochemical profile is essential for formulation and assay development. The compound is amphoteric due to the basic pyridine nitrogen (N-1 or N-5 depending on numbering convention) and the acidic carboxylic group.

Table 2: Physicochemical Properties

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation/light exposure. |

| Melting Point | > 280 °C (Decomposition) | Typical of high-melting fused heterocyclic acids. |

| Solubility (Water) | Low (< 0.1 mg/mL at pH 7) | Soluble in basic buffers (pH > 8.5). |

| Solubility (Organic) | Soluble in DMSO, DMF; Poor in MeOH, DCM | Requires dipolar aprotic solvents for stock solutions. |

| LogP (Computed) | ~0.30 | Indicates moderate hydrophilicity; good membrane permeability potential if esterified. |

| pKa (Acid) | ~3.5 (Carboxylic acid) | Estimated value; forms salts readily with NaOH/KOH. |

| pKa (Base) | ~3.8 (Pyridine Nitrogen) | Protonation occurs at low pH, increasing solubility. |

| Stability | Hygroscopic | Store under inert atmosphere (N₂/Ar) to prevent moisture uptake. |

Synthetic Methodology: The Gould-Jacobs Reaction

The most authoritative and scalable route to CAS 53512-10-0 is the Gould-Jacobs reaction . This sequence involves the condensation of an aminopyridine with an alkoxymethylenemalonate, followed by thermal cyclization and hydrolysis.

Experimental Protocol

Step 1: Condensation

-

Charge a reaction vessel with 3-Aminopyridine (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Heat neat or in a high-boiling solvent (e.g., Toluene) to 110–120 °C for 2–3 hours.

-

Monitor the removal of ethanol (by-product) via a distillation head.

-

Checkpoint: The formation of the enamine intermediate is confirmed by the disappearance of the amine peak in TLC/HPLC.

Step 2: Thermal Cyclization

-

Add the crude enamine dropwise to boiling Dowtherm A (Diphenyl ether/biphenyl mixture) at 250 °C .

-

Maintain reflux for 30–60 minutes. The high temperature is critical to overcome the activation energy for the intramolecular nucleophilic aromatic substitution.

-

Cool to room temperature. The ester intermediate (Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate) typically precipitates.

-

Filter and wash with hexane to remove Dowtherm A.

Step 3: Hydrolysis

-

Suspend the ester in 10% NaOH (aq) (5.0 eq).

-

Reflux for 2–4 hours until the solid dissolves and the solution becomes clear (formation of the sodium salt).

-

Cool to 0–5 °C.

-

Acidify carefully with 6M HCl to pH 2–3.

-

Collect the precipitated 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid by filtration.

-

Purification: Recrystallize from DMF/Ethanol if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCP) of the synthesis.

Caption: Step-wise synthesis of CAS 53512-10-0 via the Gould-Jacobs reaction pathway.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures should be observed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆

-

δ ~13.0–14.0 ppm (Broad s, 1H): Carboxylic acid proton (-COOH ).

-

δ ~8.8–9.0 ppm (s, 1H): H-2 proton (characteristic of the 3-carboxy-4-oxo motif).

-

δ ~8.6–8.8 ppm (dd, 1H): H-6 or H-8 (adjacent to Nitrogen).

-

δ ~7.8–8.0 ppm (m, 1H): H-7.

-

Note: The absence of ethyl group signals (quartet ~4.2 ppm, triplet ~1.3 ppm) confirms successful hydrolysis.

Infrared Spectroscopy (FT-IR)

-

3300–2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

-

1720–1690 cm⁻¹: C=O stretch (carboxylic acid).

-

1620–1640 cm⁻¹: C=O stretch (4-oxo tautomer, conjugated).

-

1500–1600 cm⁻¹: C=C and C=N aromatic ring stretches.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled as a functional analogue to other naphthyridines.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (H335 - Respiratory Irritation)

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. All solid handling should be performed in a fume hood to prevent dust inhalation.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents.

References

Navigating the Solubility Landscape of 6-Bromonaphthalene-2-sulfonyl chloride: A Technical Guide for Researchers

Introduction: The Synthetic Utility and Physicochemical Profile of 6-Bromonaphthalene-2-sulfonyl chloride

This compound is a pivotal reagent in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a versatile brominated naphthalene core, allows for its incorporation into a diverse array of molecular architectures. The sulfonyl chloride moiety serves as a robust electrophile for the formation of sulfonamides and sulfonate esters, linkages that are prevalent in a multitude of biologically active compounds. Concurrently, the bromo-substituent provides a handle for further functionalization through various cross-coupling methodologies, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Understanding the solubility of this compound is paramount for its effective utilization in synthesis, purification, and formulation. The solubility behavior of this compound is governed by the interplay of its constituent parts: the large, hydrophobic bromonaphthalene backbone and the polar, highly reactive sulfonyl chloride group. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents, empowering researchers to make informed decisions in their experimental designs.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. This adage is a simplified representation of the complex interplay of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a substance to dissolve, the energy required to break the existing interactions must be compensated by the energy released upon the formation of new, more favorable interactions.

In the case of this compound, the large, nonpolar bromonaphthalene ring system dominates its molecular character, rendering it inherently lipophilic. The predicted octanol-water partition coefficient (XlogP) of 3.9 further underscores its hydrophobic nature[1]. The polar sulfonyl chloride group (-SO₂Cl) introduces a degree of polarity, but its contribution is overshadowed by the extensive nonpolar surface area.

Based on these structural features, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in nonpolar and moderately polar aprotic solvents that can effectively solvate the large aromatic system. Examples include chlorinated solvents (dichloromethane, chloroform), aromatic hydrocarbons (toluene), and ethers (tetrahydrofuran, diethyl ether).

-

Moderate to Low Solubility: Expected in polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). While these solvents are polar, their ability to favorably interact with the large nonpolar naphthalene core may be limited.

-

Very Low to Insoluble: Expected in polar protic solvents like water and alcohols (methanol, ethanol). The strong hydrogen-bonding network of these solvents would be significantly disrupted by the large, nonpolar solute, making dissolution energetically unfavorable. Furthermore, the high reactivity of the sulfonyl chloride group with these protic solvents leads to rapid hydrolysis or alcoholysis, a chemical reaction rather than simple dissolution.

Qualitative Solubility Assessment in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the aromatic ring; non-reactive. |

| Aromatic | Toluene, Benzene | High | "Like dissolves like" principle; effective π-stacking interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | Good balance of polarity to solvate the sulfonyl chloride group and nonpolar character to accommodate the naphthalene core. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The high polarity of these solvents may not favorably interact with the large nonpolar moiety. |

| Alkanes | Hexanes, Pentane | Low | Insufficient polarity to effectively solvate the sulfonyl chloride group. |

| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | Energetically unfavorable dissolution and rapid chemical reaction (hydrolysis/alcoholysis). |

Experimental Determination of Solubility: A Practical Guide

Given the absence of extensive published solubility data, researchers will often need to determine the solubility of this compound in their specific solvent system of interest. The reactive nature of the sulfonyl chloride group necessitates careful experimental design to avoid decomposition.

Method 1: Gravimetric Determination of Equilibrium Solubility (Shake-Flask Method)

This classic and reliable method determines the thermodynamic solubility of a compound.[2][3]

Protocol:

-

Preparation: To a series of vials with tight-fitting caps, add a known volume (e.g., 2.0 mL) of the desired anhydrous organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Quantification: Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Diagram of the Gravimetric Solubility Determination Workflow:

Caption: Gravimetric solubility determination workflow.

Method 2: High-Throughput Kinetic Solubility Assay using Nephelometry

For rapid screening in early-stage drug discovery, kinetic solubility is often measured.[4] This method assesses the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mM).

-

Assay Plate Preparation: In a multi-well plate, add the desired aqueous buffer or organic solvent to each well.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix. Perform a serial dilution across the plate.

-

Precipitation and Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours). Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Diagram of the Kinetic Solubility Determination Workflow:

Caption: Kinetic solubility determination workflow.

Safety and Handling Considerations

This compound is a reactive compound that requires careful handling to ensure personnel safety and maintain its chemical integrity.

-

Moisture Sensitivity: Sulfonyl chlorides react with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid. This hydrolysis not only consumes the starting material but also generates corrosive byproducts. Therefore, it is crucial to handle the compound under anhydrous conditions, preferably in a glove box or under an inert atmosphere (e.g., nitrogen or argon). All glassware and solvents must be thoroughly dried before use.

-

Corrosivity: Due to its reactivity and the potential for hydrolysis to form HCl, this compound should be considered corrosive. It can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling this compound.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a strong understanding of its chemical structure allows for reliable qualitative predictions. Its predominantly nonpolar character suggests good solubility in chlorinated and aromatic solvents, with decreasing solubility in more polar media. For applications requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for their determination. By combining theoretical principles with practical experimental approaches and adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this valuable chemical building block.

References

- Rowan. (n.d.). Predicting Solubility.

- Attia, L., Burns, J., et al. (n.d.). fastsolv - Organic Solubility Prediction. As mentioned in Rowan's Solubility Prediction Tools.

- Delgado, J. L., & Lavandera, I. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.

- Van der Maelen, E., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- Gervasio, D. F. (n.d.).

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Pfaltz & Bauer. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2025, December 20). Safety Data Sheet.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.

- Bergström, C. A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics, 8(5), 1475-1488.

- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.

- Merck Millipore. (n.d.). Safety Data Sheet.

- GlaxoSmithKline. (2005). Method for determining solubility of a chemical compound.

- Roy, S., & Roy, K. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmaceutical Analysis, 4(5), 329-335.

- Cheméo. (n.d.). Naphthalene, 1-bromo-.

- Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-bromo- (CAS 90-11-9).

- Van der Maelen, E., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 6(10), 1836-1843.

- Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Kuujia.com. (n.d.). Cas no 50637-98-4 (this compound).

- ECHEMI. (n.d.). 580-13-2, 2-Bromonaphthalene Formula.

- PubChem. (n.d.). This compound (C10H6BrClO2S).

- Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromonaphthalene.

- Avlani, D., & Raw, S. A. (2014). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Tetrahedron Letters, 55(1), 265-268.

- Benchchem. (n.d.). 2-Dimethylaminonaphthalene-6-sulfonyl chloride.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 846-861.

- Rogne, O. (1970). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 727-730.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.

- Li, Y., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(12), 3241.

- Chemical-Suppliers. (n.d.). 6-Bromonaphthalen-2-ol | CAS 15231-91-1.

- Barandika, G., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786.

- Wu, J., & Sun, H. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 12(20), 4640-4643.

- Substance Painter. (n.d.). Classification of Solvents.

- Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-.

- Sigma-Aldrich. (n.d.). 6-Bromo-2-naphthol 97 15231-91-1.

- King, J. F., & Dueck, R. H. (1970). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 48(10), 1549-1557.

- Sigma-Aldrich. (n.d.). 2-bromo-6-chloro-naphthalene | 870822-84-7.

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.

- Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058.

- CymitQuimica. (n.d.). CAS 15231-91-1: 6-Bromo-2-naphthalenol.

- PubChem. (n.d.). 1-bromonaphthalene-2-sulfonyl chloride (C10H6BrClO2S).

- LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- NIST. (n.d.). 2-Naphthalenesulfonyl chloride.

Sources

Molecular weight and formula of 6-Bromonaphthalene-2-sulfonyl chloride

An In-depth Technical Guide: 6-Bromonaphthalene-2-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional reagent in modern synthetic and medicinal chemistry. We will delve into its core physicochemical properties, including its precise molecular weight and formula, and present a detailed, field-tested protocol for its synthesis with mechanistic insights. The guide further explores its critical applications as a versatile intermediate in drug discovery, particularly in the synthesis of naphthalene sulfonamides targeting critical signaling pathways. Spectroscopic characterization, safety protocols, and handling procedures are also detailed to provide researchers, scientists, and drug development professionals with a complete and authoritative resource.

Introduction: The Naphthalene Sulfonamide Scaffold in Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a vast array of FDA-approved drugs targeting numerous diseases, including cancer, and viral and inflammatory conditions.[1] When incorporated into a rigid, lipophilic scaffold like naphthalene, the resulting naphthalene sulfonamides exhibit unique pharmacological profiles. This structural motif is present in numerous potent inhibitors of critical biological targets.[2]

This compound (C₁₀H₆BrClO₂S) emerges as a particularly valuable building block. It is a bifunctional molecule, presenting two distinct reactive sites: a highly reactive sulfonyl chloride group for amide bond formation and a bromine atom that serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling chemistry. This dual reactivity allows for the systematic construction of complex molecular architectures and the generation of diverse chemical libraries essential for structure-activity relationship (SAR) studies in drug development.[2][3] This guide will elucidate the fundamental properties and strategic applications of this important synthetic intermediate.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. It is crucial to distinguish between the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, and the molecular weight (or average molecular mass), which is a weighted average of all naturally occurring isotopes.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₆BrClO₂S | [4][5] |

| Molecular Weight | 305.58 g/mol | [5] |

| Monoisotopic Mass | 303.89603 Da | [4] |

| CAS Number | 50637-98-4 | [6][7] |

| Appearance | Crystals or solid | (by analogy) |

| Predicted XlogP | 3.9 | [4][8] |

| InChIKey | RDKORFDRILIBOL-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of this compound is the electrophilic aromatic substitution of 2-bromonaphthalene using chlorosulfonic acid. This reaction proceeds via a sulfonation mechanism followed by conversion of the resulting sulfonic acid to the sulfonyl chloride in situ.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Bromonaphthalene

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

-

Preparation: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.

-

Reaction Setup: Cautiously charge the flask with chlorosulfonic acid (5 equivalents). Begin stirring and allow the acid to cool to 0-5 °C.

-

Substrate Addition: Dissolve 2-bromonaphthalene (1 equivalent) in a minimal amount of a suitable inert solvent (e.g., dichloromethane, if necessary, though neat addition is common). Add the 2-bromonaphthalene solution dropwise to the cold, stirred chlorosulfonic acid via the dropping funnel.

-

Causality Insight: The reaction is highly exothermic. A slow, controlled addition at low temperature is critical to prevent overheating, which can lead to the formation of undesired regioisomers and decomposition products. The use of excess chlorosulfonic acid ensures the reaction goes to completion.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for one hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate will form.

-

Causality Insight: This step quenches the reaction by hydrolyzing the excess chlorosulfonic acid. This compound is insoluble in the resulting acidic aqueous solution and precipitates out, allowing for its separation.

-

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). Dry the product under vacuum. The crude product can be further purified by recrystallization if necessary.

Applications in Drug Discovery

The strategic value of this compound lies in its ability to serve as a scaffold for generating libraries of complex molecules for biological screening.

Caption: Logical workflow for creating diverse drug candidates using the title compound.

A. Synthesis of Naphthalene Sulfonamide Analogs

The sulfonyl chloride moiety is highly electrophilic and reacts readily with nucleophilic primary and secondary amines to form stable sulfonamide linkages. This reaction is the cornerstone of its application. Researchers can react this compound with a wide variety of amines to rapidly generate a library of N-substituted 6-bromonaphthalene-2-sulfonamides.[9]

B. Case Study: Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-validated target in oncology.[2] Its constitutive activation is a hallmark of many human cancers, promoting cell proliferation and survival. Naphthalene sulfonamide derivatives have been identified as potent inhibitors of this pathway.[2][10]

By using this compound, medicinal chemists can synthesize novel potential STAT3 inhibitors. The naphthalene-sulfonamide core serves as the pharmacophore that interacts with the target protein, while the bromine atom provides a crucial vector for chemical space exploration.

C. The Bromo Group as a Synthetic Handle

The true synthetic power of this reagent is realized by utilizing the bromo-substituent. After the formation of the sulfonamide, the bromine atom can participate in a wide range of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: To introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: To install alkyne functionalities.

-

Buchwald-Hartwig Amination: To add further amine diversity.

-

Heck Coupling: To append alkene groups.

This capability allows for the late-stage functionalization of the naphthalene core, enabling a deep and systematic exploration of the SAR and optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Spectroscopic Characterization

Unambiguous characterization of this compound is essential. The following are the expected spectroscopic signatures.

-

Infrared (IR) Spectroscopy: The most prominent feature will be two strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[11]

-

¹H NMR Spectroscopy: The spectrum will show a complex series of multiplets in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the naphthalene ring will be deshielded due to the strong electron-withdrawing effects of both the sulfonyl chloride and bromine substituents.

-

Mass Spectrometry (MS): The mass spectrum provides definitive structural confirmation. The molecular ion peak will exhibit a highly characteristic isotopic cluster due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Observing this unique pattern is a key validation point.[11]

Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling of this compound is paramount for ensuring laboratory safety.

-

Hazards: The compound is harmful if swallowed and causes serious eye irritation.[12] Like other sulfonyl chlorides, it is corrosive and reacts violently with water, liberating toxic hydrogen chloride gas.[13]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles or a face shield.[14]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[13] Keep away from water and other nucleophiles like alcohols and amines, except under controlled reaction conditions.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated place away from moisture and incompatible materials such as strong bases and oxidizing agents.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a high-value, versatile intermediate for chemical research and drug development. Its well-defined physicochemical properties, coupled with its dual reactivity, provide a robust platform for the synthesis of novel naphthalene sulfonamides. The ability to first form the sulfonamide linkage and subsequently modify the aromatic core via the bromo substituent offers a powerful strategy for lead optimization and the exploration of complex chemical space. Adherence to the detailed synthesis and safety protocols outlined in this guide will enable researchers to effectively and safely leverage this potent building block in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MOLBASE. 6-bromo-naphthalene-1-sulfonyl chloride. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed. Wiley: 2005.

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

CDMS.net. SAFETY DATA SHEET EXPRESS LW. [Link]

-

PubChem. 1-bromonaphthalene-2-sulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Kuujia.com. Cas no 50637-98-4 (this compound). [Link]

-

Organic Syntheses. 6-METHOXY-2-NAPHTHOL. [Link]

-

PubChem. (6-Bromonaphthalen-2-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. [Link]

-

El-Damasy, D. A., et al. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids... RSC Med. Chem., 2023. [Link]

-

Organic Syntheses. 6-BROMO-2-NAPHTHOL. [Link]

-

PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery... Chem Biodivers., 2024. [Link]

- Google Patents. Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

Chemical Society Reviews. Prodrugs as empowering tools in drug discovery and development... [Link]

-

ResearchGate. (PDF) Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids... [Link]

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. PubChemLite - this compound (C10H6BrClO2S) [pubchemlite.lcsb.uni.lu]

- 5. m.molbase.com [m.molbase.com]

- 6. chem960.com [chem960.com]

- 7. 2905-25-1|2-Bromobenzenesulphonyl chloride|BLD Pharm [bldpharm.com]

- 8. PubChemLite - 1-bromonaphthalene-2-sulfonyl chloride (C10H6BrClO2S) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. cdms.net [cdms.net]

- 15. combi-blocks.com [combi-blocks.com]

Safety Data Sheet (SDS) for 6-Bromonaphthalene-2-sulfonyl chloride

CAS: 50637-98-4 | Formula: C₁₀H₆BrClO₂S | MW: 305.57 g/mol

Executive Summary & Strategic Context

6-Bromonaphthalene-2-sulfonyl chloride is a high-value electrophilic building block primarily utilized in medicinal chemistry for the synthesis of sulfonamide-based pharmacophores. Its structural duality—offering a reactive sulfonyl chloride handle for nucleophilic attack and a bromine substituent for subsequent cross-coupling (e.g., Suzuki-Miyaura)—makes it a versatile scaffold in drug discovery.

However, this utility comes with significant safety risks. As a sulfonyl chloride, it is a lachrymator and a corrosive electrophile . It reacts violently with moisture to generate hydrochloric acid (HCl) and the corresponding sulfonic acid. This guide synthesizes standard safety data with practical handling protocols to ensure researcher safety and compound integrity.

Hazard Profiling & Mechanistic Toxicology

To handle this compound safely, one must understand why it is hazardous. The danger lies in its electrophilicity and hydrolytic instability.

The Mechanism of Injury

Upon contact with biological tissue (skin, eyes, mucous membranes), this compound undergoes rapid hydrolysis and alkylation/acylation:

-

Hydrolysis (Thermal/Chemical Burn): The moisture in tissues reacts with the sulfonyl chloride group.

-

Reaction:

-

Result: Immediate chemical burns from HCl and sulfonic acid, exacerbated by the exothermic nature of the reaction.

-

-

Protein Modification (Sensitization): The sulfonyl group can react with nucleophilic residues (lysine, cysteine) on proteins, potentially leading to haptenization and long-term allergic sensitization.

Hazard Classifications (GHS)

| Hazard Category | Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. |

| Serious Eye Damage | H318 | Causes serious eye damage (irreversible). |

| Corrosive to Metals | H290 | May be corrosive to metals (due to HCl release). |

| Water Reactivity | EUH014 | Reacts violently with water. |

Senior Scientist Note: Never underestimate the "delayed burn" effect. HCl gas released during weighing can dissolve in sweat on your forehead or neck, causing irritation minutes after the exposure event. Always work deep inside the fume hood.

Physical & Chemical Properties

Data derived from structural analogs and calculated parameters where experimental data for CAS 50637-98-4 is sparse.

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |

| Melting Point | 90–100 °C (Predicted) | Experimental determination recommended. Analog 2-naphthalenesulfonyl chloride melts at 76–79 °C. |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Reacts/Decomposes in Water, Alcohols, DMSO. |

| Density | ~1.7 g/cm³ (Predicted) | High density due to bromine/sulfur content. |

| Stability | Moisture Sensitive | Store under inert atmosphere (Argon/Nitrogen). |

Safe Handling Protocol (The "Field Guide")

This section outlines the operational workflow to prevent exposure.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Eyes | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient. Hydrolysis releases HCl gas which can bypass glasses. |

| Hands | Double Nitrile (0.11 mm) or Laminate (Silver Shield) | Sulfonyl chlorides penetrate standard latex rapidly. Double gloving provides a "time buffer" to doff contaminated gloves. |

| Body | Chemical-Resistant Lab Coat + Apron | Cotton lab coats can absorb the chemical, holding it against the skin. |

| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Mandatory. Do not handle on an open bench. |

Operational Workflow

The following diagram illustrates the logical flow for setting up a reaction involving this compound, emphasizing moisture exclusion.

Figure 1: Safe handling workflow emphasizing moisture control to prevent premature hydrolysis.

Emergency Response

Self-Validating Response System: In an emergency, pause and ask: Is it on me, or is it on the bench?

Scenario A: Personal Exposure

-

Skin Contact: Immediately brush off dry powder (if applicable) then rinse with water for 15 minutes . Do not use neutralizing creams immediately; water volume is key to dissipating heat of hydrolysis.

-

Eye Contact: Flush for 15 minutes while holding eyelids open.[2] Time is vision.

-

Inhalation: Move to fresh air. If breathing is difficult, medical attention is required immediately (risk of pulmonary edema from HCl).

Scenario B: Bench Spill (< 5g)

-

Evacuate: Clear the immediate area.

-

Isolate: Mark the zone.

-

Neutralize: Do NOT use water directly on the solid (violent splashing). Cover with dry sand or weak base (Sodium Carbonate) to absorb, then sweep.

Deactivation & Quenching Protocol

Disposing of active sulfonyl chloride requires converting it to a benign sulfonate/sulfonic acid. Never throw the active solid into the aqueous waste stream.

The Quenching Logic

We use a "Soft Quench" method:

-

Dilute: Reduce concentration to manage exotherm.

-

Derivatize: Convert highly reactive R-SO₂Cl to less reactive ester/acid.

-

Neutralize: Buffer the generated acid.

Figure 2: Step-by-step quenching protocol to safely deactivate sulfonyl chlorides before disposal.

References

-

Fisher Scientific. (2021). Safety Data Sheet: 2-Bromobenzenesulfonyl chloride. Retrieved from (Used as class analog for hazard profiling).

-

BenchChem. (2025). Safe Handling and Quenching of Sulfonyl Chlorides. Retrieved from (General handling protocols for sulfonyl chlorides).

-

PubChem. (2025).[3] Compound Summary: this compound (CID 14457741).[4][5] National Library of Medicine. Retrieved from (Structure and Identity).

-

University of Notre Dame. (2024). General Procedure for Quenching Reactive Intermediates. Retrieved from (Quenching logic).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H6BrClO2S) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - this compound (C10H6BrClO2S) [pubchemlite.lcsb.uni.lu]

Reactivity profile of sulfonated bromonaphthalenes

An In-Depth Technical Guide to the Reactivity Profile of Sulfonated Bromonaphthalenes

Abstract

Sulfonated bromonaphthalenes represent a class of highly versatile intermediates in modern organic synthesis. The strategic placement of both a bromine atom and a sulfonic acid group on the naphthalene scaffold provides orthogonal reactivity, enabling selective functionalization through a wide array of chemical transformations. The bromo moiety serves as a robust handle for palladium-catalyzed cross-coupling reactions, while the sulfonic acid group modulates the electronic properties of the aromatic system and can be converted into other important functional groups or be removed entirely. This guide provides a comprehensive overview of the synthesis, reactivity, and synthetic utility of sulfonated bromonaphthalenes, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of Dual Functionalization

The naphthalene core is a privileged scaffold in medicinal chemistry and materials science. Its functionalization allows for the precise tuning of electronic, steric, and pharmacokinetic properties. Sulfonated bromonaphthalenes are particularly valuable building blocks because they combine two functional groups with distinct and predictable reactivity profiles:

-

The Bromo Group: A classic leaving group for nucleophilic aromatic substitution and an essential partner in modern transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

-

The Sulfonic Acid Group (-SO₃H): A strongly electron-withdrawing and water-solubilizing group. It deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution. Furthermore, it serves as a synthetic linchpin, convertible to sulfonamides (a common pharmacophore[1][2]), sulfonyl chlorides, and sulfoesters, or it can be employed as a temporary directing group and subsequently removed via desulfonation.[3][4]

This guide delves into the causal relationships governing the reactivity of these molecules, providing the logic behind experimental design and protocol selection.

Synthesis of Sulfonated Bromonaphthalenes: A Tale of Two Pathways

The regioselective synthesis of a specific sulfonated bromonaphthalene isomer hinges on understanding the directing effects of the substituents and the principles of kinetic versus thermodynamic control. There are two primary synthetic strategies.

Pathway A: Sulfonation of Bromonaphthalene

This is often the more direct route. The sulfonation of 1-bromonaphthalene is a classic example of electrophilic aromatic substitution where the regiochemical outcome is dictated by the directing effects of the bromine atom and the reaction conditions.

-

Causality Behind Experimental Choices: Bromine is an ortho, para-director. However, the naphthalene system inherently favors substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater resonance stabilization of the α-arenium ion intermediate.[5] In the case of 1-bromonaphthalene, the C4 (para) position is sterically accessible and electronically activated, making it the primary site of sulfonation under kinetic control.

Experimental Protocol: Synthesis of 4-Bromonaphthalene-1-sulfonic Acid[1]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add 1-bromonaphthalene (103.5 g, 0.5 mol) to 250 mL of cold (0 °C) concentrated sulfuric acid (98%).

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by TLC or HPLC.

-

Workup and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 1 kg) with stirring. The product will precipitate out of the cold aqueous solution.

-

Purification: Collect the precipitated 4-bromonaphthalene-1-sulfonic acid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual sulfuric acid. The crude product can be dried and used directly for subsequent steps or recrystallized if higher purity is needed.

Pathway B: Bromination of Naphthalenesulfonic Acid

This pathway is advantageous when the desired isomer is not easily accessible through direct sulfonation. The sulfonic acid group is a strong deactivating and meta-directing substituent.[6]

-

Causality Behind Experimental Choices: The sulfonation of naphthalene itself is temperature-dependent. At lower temperatures (~80°C), the reaction is kinetically controlled and yields naphthalene-1-sulfonic acid.[7][8] At higher temperatures (~160°C), the reaction becomes reversible, leading to the thermodynamically more stable naphthalene-2-sulfonic acid, which avoids the steric repulsion between the -SO₃H group and the peri-hydrogen at C8.[5][7][9] By choosing the appropriate naphthalenesulfonic acid starting material, one can direct the incoming bromine to specific positions. For example, bromination of naphthalene-2-sulfonic acid will be directed to the C5 and C8 positions.

Caption: Synthetic pathways to sulfonated bromonaphthalenes.

The Reactivity Landscape: Orthogonal Chemical Behavior

The true synthetic power of sulfonated bromonaphthalenes lies in the ability to address each functional group selectively.

Reactions at the Bromo Position: Gateway to Complexity

The carbon-bromine bond is the primary site for building molecular complexity via cross-coupling.

The Suzuki reaction is a robust method for forming aryl-aryl or aryl-vinyl bonds by coupling the aryl bromide with an organoboron species.[10][11]

-

Expertise & Experience: The choice of palladium catalyst, ligand, and base is critical for success. For electron-deficient aryl bromides (as is the case here, due to the -SO₃H group), electron-rich and bulky phosphine ligands like SPhos or XPhos often give superior results. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[12][13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[14][15] It couples the aryl bromide with a primary or secondary amine.

-

Trustworthiness: A self-validating protocol involves careful exclusion of oxygen and moisture, as the Pd(0) catalyst and phosphine ligands are sensitive. If the reaction fails, common troubleshooting steps include screening different ligand/base combinations or using a pre-catalyst that is more stable to air. For substrates with other potentially reactive groups, a protecting group strategy may be necessary.[16]

Reactions Involving the Sulfonic Acid Group

The -SO₃H group is both a functional handle and a strategic tool.

The sulfonic acid can be readily converted to more reactive intermediates, primarily sulfonyl chlorides.

-

Expertise & Experience: The conversion to a sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is a standard and reliable transformation.[1] The resulting sulfonyl chloride is a key electrophile for synthesizing sulfonamides via reaction with amines. This two-step sequence is a workhorse for installing the sulfonamide pharmacophore.

Caption: Conversion of sulfonic acid to sulfonamides.

The sulfonation reaction is reversible. By heating a naphthalenesulfonic acid in the presence of dilute aqueous acid (e.g., 20% H₂SO₄), the sulfonic acid group can be cleaved, regenerating the C-H bond.[3][4]

-

Authoritative Grounding: This strategy is powerful for regiocontrol. For instance, a sulfonic acid group can be installed to block a reactive position, forcing a subsequent electrophile (like bromine) to react elsewhere. After the desired substitution is achieved, the sulfonic acid group is simply removed by hydrolysis, revealing a substitution pattern that would be difficult to obtain directly.[3]

Experimental Protocol: Desulfonation of 5-bromo-2-hydroxynaphthalene-1-sulfonic acid[3]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a slurry of crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid (11.11 g, 36.7 mmol) in 250 mL of 20% aqueous H₂SO₄.

-

Reaction Execution: Heat the slurry to reflux for 20-30 minutes. The solid will gradually dissolve as the desulfonation proceeds.

-

Workup and Isolation: Cool the reaction mixture to room temperature. The product, 5-bromo-2-naphthol, will precipitate. Collect the solid by suction filtration.

-

Purification: Wash the filter cake with water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system.

Nucleophilic Aromatic Substitution (SNAr)

While less common for simple aryl bromides, the presence of the strongly electron-withdrawing sulfonyl group can activate the naphthalene ring for nucleophilic aromatic substitution (SNAr), allowing for the displacement of the bromide by strong nucleophiles.[17][18]

-

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17][19] The negative charge is delocalized onto the electron-withdrawing sulfonyl group, stabilizing the intermediate and facilitating the reaction. The leaving group (bromide) is then expelled to restore aromaticity. For this to be efficient, the sulfonyl group must be positioned ortho or para to the bromine.

Data Summary and Applications

The strategic utility of sulfonated bromonaphthalenes is best summarized by their role as versatile intermediates.

| Transformation | Reactive Group | Bond Formed/Broken | Key Reagents | Primary Application |

| Suzuki Coupling | -Br | C-C | Pd catalyst, Boronic acid, Base | Biaryl synthesis, materials science |

| Buchwald-Hartwig | -Br | C-N | Pd catalyst, Amine, Base | Pharmaceutical synthesis, drug discovery |

| Sulfonamide Formation | -SO₃H | S-N | 1. SOCl₂2. Amine, Base | Installation of key pharmacophores |

| Desulfonation | -SO₃H | C-H (reformed) | Dilute H₂SO₄, Heat | Regiocontrol, protecting group removal |

| Nucleophilic Sub. | -Br | C-Nu | Strong Nucleophile (e.g., RO⁻) | Synthesis of functionalized naphthalenes |

Applications:

-

Dye Chemistry: Naphthalenesulfonic acids are foundational in the synthesis of azo dyes, where the sulfonate group imparts water solubility.[5][20][21]

-

Pharmaceuticals: The ability to rapidly build complexity via cross-coupling and install the sulfonamide group makes these compounds invaluable in drug discovery programs.[1]

-

Materials Science: Biaryl structures synthesized via Suzuki coupling of these intermediates are core components of organic light-emitting diodes (OLEDs) and other advanced materials.

Conclusion

The reactivity profile of sulfonated bromonaphthalenes is a compelling example of how dual functionalization can provide chemists with a powerful and versatile synthetic toolkit. By understanding the underlying principles of electrophilic and nucleophilic substitution, kinetic versus thermodynamic control, and the mechanisms of modern cross-coupling reactions, researchers can harness the orthogonal reactivity of the bromo and sulfonyl groups to construct complex molecular architectures with precision and efficiency. The protocols and insights provided in this guide serve as a foundation for the rational design of synthetic routes leveraging these valuable chemical intermediates.

References

- Application Notes and Protocols for the Synthesis of 4-Bromonaphthalene-1-sulfonamide. Benchchem.

- On the positional reactivity order in the sulfuric acid sulfonation of the two naphthalenesulfonic acids. Canadian Journal of Chemistry.

- Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activ

- Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid.

- Polycyclic Electrophilic Arom

- An In-depth Technical Guide on the Physical Appearance and Stability of 4-Bromonaphthalene-1-sulfonamide Solid. Benchchem.

- Why is alfa-sulphonated naphthalene converted into beta-sulphonated derivatives at a high temper

- Buchwald–Hartwig amin

- sulphonation of naphthalene. Chemistry for everyone.

- Desulfon

- Problem 52 Sulfonation of naphthalene

- Nucleophilic arom

- Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. Applied and Environmental Microbiology.

- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(Aminomethyl)-7-bromonaphthalene. Benchchem.

- Naphthalene. Wikipedia.

- 5-bromonaphthalene-2-sulfonic Acid. PubChem.

- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

- Nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes with Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1.

- Buchwald-Hartwig Amin

- Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. PMC - NIH.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- 4-bromo-naphthalene-1-sulfonic acid amide 95%. AChemBlock.

- 5-Bromonaphthalene-1-sulfonic acid. ChemicalBook.

- 4-Bromonaphthalene-1-sulfonamide. PubChem.

- Suzuki Coupling. Organic Chemistry Portal.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Nucleophilic Arom

- Suzuki reaction. Wikipedia.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Suzuki Coupling Mechanism. YouTube.

- Thermodynamic vs Kinetic Sulphonation of Naphthalene. Chemistry Stack Exchange.

- Sodium Naphthalene Sulfon

- Unveiling the Multifarious of Sodium Naphthalene Sulfon

- Reaction of methyl naphthalene-2-sulfonate (MeON) with bromide anion.

- Sodium Naphthalene Formaldehyde Sulfonate is used as a textile dye dispersant. LinkedIn.

- Revisiting of Boron Sulfonic Acid Applications in Organic Synthesis: Mini-Review. Journal of Chemical Reviews.

- Naphthalene-1-sulfonic acid. Wikipedia.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Desulfonation reaction - Wikipedia [en.wikipedia.org]

- 5. Naphthalene - Wikipedia [en.wikipedia.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 8. vaia.com [vaia.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Sodium Naphthalene Sulfonate for Dye Industry - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]

- 21. echemi.com [echemi.com]

Comparative Technical Analysis: 6-Bromonaphthalene-2-sulfonyl Chloride vs. Dansyl Chloride

Executive Summary

This technical guide analyzes the distinct roles of 6-Bromonaphthalene-2-sulfonyl chloride (6-Br-NSC) and Dansyl chloride (DNS-Cl) in bioanalysis and medicinal chemistry. While both share a naphthalene-sulfonyl chloride core, their applications diverge fundamentally due to their substituent groups.

-

Dansyl Chloride is a terminal fluorescent probe , utilizing its dimethylamino group to generate strong Intramolecular Charge Transfer (ICT) fluorescence for detection.

-

6-Br-NSC is a dual-functional scaffold , valued not for direct detection but for its synthetic versatility. It serves as a linchpin in drug discovery, enabling the construction of sulfonamide pharmacophores where the bromine atom allows for subsequent cross-coupling elaboration.[1]

Chemical & Physical Properties Comparison

The structural difference—a bromine atom versus a dimethylamino group—dictates the electronic behavior and ultimate utility of these compounds.

| Feature | Dansyl Chloride (DNS-Cl) | This compound (6-Br-NSC) |

| CAS Number | 605-65-2 | 53531-69-4 |

| Molecular Weight | 269.75 g/mol | 305.57 g/mol |

| Key Substituent | 5-Dimethylamino (Electron Donor) | 6-Bromo (Weak Electron Withdrawing / Reactive Handle) |

| Primary Utility | Fluorescent Labeling / N-terminal Sequencing | Medicinal Chemistry Intermediate / Scaffold Construction |

| Fluorescence | Strong (Green/Yellow, | Weak/UV-only (Precursor to fluorescent derivatives) |

| Solvatochromism | High (Stokes shift sensitive to polarity) | Low (unless conjugated to donor groups) |

| Reactivity Profile | Electrophilic Sulfonyl Chloride (Single site) | Electrophilic Sulfonyl Chloride + Aryl Bromide (Dual site) |

Mechanistic Analysis

Dansyl Chloride: The "Push-Pull" Fluorophore

Dansyl chloride is the "gold standard" for fluorescent labeling of amines. Its utility relies on the Intramolecular Charge Transfer (ICT) mechanism.

-

Mechanism: The dimethylamino group acts as an electron donor ("Push"), while the sulfonyl group acts as an electron acceptor ("Pull"). Upon excitation, electron density shifts across the naphthalene ring.

-

Environment Sensitivity: The energy of the ICT state is highly sensitive to solvent polarity. In non-polar environments (e.g., hydrophobic protein pockets), fluorescence intensity increases and emission blue-shifts. In polar solvents (water), fluorescence is quenched due to non-radiative decay.

6-Br-NSC: The "Late-Stage Diversification" Scaffold

6-Br-NSC lacks the strong electron donor required for visible ICT fluorescence. Instead, it is a strategic building block.

-

Step 1: Sulfonylation: The sulfonyl chloride moiety reacts with amines to form a stable sulfonamide core.

-

Step 2: Cross-Coupling: The bromine atom at the 6-position remains intact, serving as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to extend conjugation or attach pharmacophores after the sulfonamide bond is formed.

Visualization: Reactivity Pathways

Figure 1: Divergent reactivity pathways. Dansyl chloride yields a terminal fluorescent product, whereas 6-Br-NSC yields an intermediate ready for further chemical elaboration.

Applications in Research & Development

Dansyl Chloride: Bioanalytical Proteomics

-

N-Terminal Sequencing: Used in the Dansyl-Edman degradation to identify N-terminal amino acids. The sulfonamide bond formed is stable to acid hydrolysis, allowing the labeled amino acid to be isolated and identified via HPLC/TLC.

-

Lipid & Drug Labeling: Used to tag non-fluorescent drugs or lipids to track cellular uptake and localization.

6-Br-NSC: Medicinal Chemistry & Materials[2]

-

Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide moiety (

) is the primary pharmacophore for zinc-binding in carbonic anhydrases. 6-Br-NSC is used to synthesize naphthalene-based CAIs, where the bromine allows for the attachment of "tail" groups that interact with the hydrophobic half of the enzyme active site. -

Fluorophore Synthesis: While not a probe itself, 6-Br-NSC is a precursor to Prodan analogues. By replacing the bromine with specific electron-donating groups (via Buchwald-Hartwig amination) or extending the pi-system (via Suzuki coupling), chemists can "tune" the emission wavelength of the final dye.

Experimental Protocols

Protocol A: Protein Labeling with Dansyl Chloride

Use this for: Fluorescent tagging of proteins or peptides.

-

Preparation: Dissolve Dansyl Chloride in acetone or acetonitrile to make a 10 mg/mL stock solution. (Note: Prepare fresh; unstable in base).

-

Buffer: Prepare a 0.1 M Sodium Bicarbonate (

) buffer, adjusted to pH 9.0–9.5. -

Reaction:

-

Dissolve protein (1-5 mg/mL) in the bicarbonate buffer.

-

Add Dansyl Chloride stock solution dropwise while stirring (Final ratio: 10-20 fold molar excess of dye over protein amines).

-

Critical: Maintain organic solvent concentration <20% to prevent protein precipitation.

-

-

Incubation: Incubate at 4°C for 4–12 hours or Room Temperature for 1 hour in the dark.

-

Quenching: Add hydroxylamine or dilute ammonium hydroxide to consume excess reagent.

-

Purification: Separate labeled protein via Gel Filtration (Sephadex G-25) or Dialysis against PBS.

Protocol B: Scaffold Synthesis with 6-Br-NSC

Use this for: Creating a sulfonamide drug precursor or dye intermediate.

-

Sulfonylation (Step 1):

-

Reagents: this compound (1.0 eq), Target Amine (1.1 eq), Pyridine or Triethylamine (2.0 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Procedure: Cool amine/base solution to 0°C. Add 6-Br-NSC portion-wise. Warm to RT and stir for 2–4 hours.

-

Workup: Wash with 1M HCl (to remove pyridine), then Brine. Dry over

.

-

-

Suzuki Coupling (Step 2 - Elaboration):

-

Reagents: Bromo-sulfonamide intermediate (from Step 1), Aryl Boronic Acid (1.2 eq),

(5 mol%), -

Solvent: Toluene/Ethanol/Water (4:1:1).

-

Procedure: Degas solvents. Reflux under Nitrogen/Argon for 12–18 hours.

-

Result: A biaryl sulfonamide with extended conjugation.

-

Fluorescence Mechanism Comparison

The following diagram illustrates why Dansyl is fluorescent and 6-Br-NSC is not (until modified).

Figure 2: The "Push-Pull" mechanism required for visible fluorescence is present in Dansyl but absent in 6-Br-NSC.

References

-

National Institutes of Health (PMC). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids. (Demonstrates use of naphthalene-sulfonyl chlorides as scaffolds). [Link]

-

PubChem. this compound Compound Summary. [Link]

-

Organic Chemistry Portal. Synthesis of Sulfonamides from Sulfonyl Chlorides. [Link]

Sources

Storage Stability of Naphthalene-Based Sulfonyl Chlorides

Executive Summary

Naphthalene-based sulfonyl chlorides (e.g., 2-naphthalenesulfonyl chloride, Dansyl chloride) are critical electrophiles in medicinal chemistry and proteomic profiling. However, their utility is frequently compromised by their susceptibility to hydrolysis and photochemical degradation .

A degraded reagent introduces sulfonic acid impurities that alter stoichiometry, reduce yield, and complicate purification. This guide provides a definitive, mechanism-based protocol for the storage, handling, and "rescue" (purification) of these reagents, moving beyond generic "store cold" advice to explain why specific conditions are non-negotiable.

Mechanistic Underpinnings of Instability

To master stability, one must understand the degradation pathways. Naphthalene sulfonyl chlorides degrade primarily through two mechanisms: Nucleophilic Hydrolysis and Photolytic Cleavage .

The Hydrolysis Trap (S_N2 Mechanism)

The sulfonyl sulfur atom is highly electrophilic. In the presence of water (even atmospheric moisture), it undergoes an S_N2-like attack.

-

Mechanism: Water acts as a nucleophile, attacking the sulfur center. The chloride ion is a good leaving group, resulting in the formation of the corresponding sulfonic acid and hydrochloric acid (HCl) .

-

Autocatalysis: The generated HCl is hygroscopic, pulling more moisture from the air, creating a localized acidic aqueous environment that accelerates further hydrolysis.

-

Naphthalene Effect: The electron-rich naphthalene ring (especially in Dansyl chloride with its dimethylamino group) can stabilize the transition state, but it also makes the molecule susceptible to oxidation if stored improperly.

The DMSO Incompatibility

Crucial Warning: Never store sulfonyl chlorides in Dimethyl Sulfoxide (DMSO) for extended periods.

-

Hygroscopicity: DMSO is extremely hygroscopic. It will pull atmospheric water into the solution, triggering rapid hydrolysis.

-

Reactivity: At elevated temperatures or prolonged storage, DMSO can act as an oxidant or participate in Pummerer-type side reactions with the sulfonyl chloride, leading to complex decomposition profiles [1].

Stability Profiling & Storage Logic

The following decision matrix outlines the optimal storage workflow. This logic minimizes freeze-thaw cycles, which introduce condensation.

Visualization: Storage & Handling Logic Flow

Figure 1: Decision matrix for the intake, storage, and usage of moisture-sensitive sulfonyl chlorides.

Recommended Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C | Slows kinetic rate of hydrolysis and thermal decomposition. |

| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is heavier than air and preferred for solids. |

| Container | Amber Glass Vials | Blocks UV light (critical for Dansyl chloride). Glass is impermeable to moisture. |

| Seal | Parafilm + Desiccant | Secondary containment with Drierite/Silica Gel ensures a dry micro-environment. |

Analytical Assessment of Purity

Before committing valuable precious samples to a reaction, validate your sulfonyl chloride.

Visual Inspection

-

Pass: Free-flowing powder (Yellow/Orange for Dansyl; White/Off-white for 2-Naphthyl).

-

Fail: Caking, clumping, or a "wet" appearance indicates hydrolysis (HCl formation).

Quantitative Titration (The "Morpholine Method")

Direct HPLC is difficult because the chloride hydrolyzes on the column. A derivatization titration is the gold standard [2].

Protocol:

-

Dissolve: Weigh ~0.5 mmol of sulfonyl chloride. Dissolve in anhydrous acetonitrile.

-

React: Add excess Morpholine (e.g., 2.0 mmol). Reaction is instantaneous:

. -

Titrate: Titrate the excess morpholine with standard HCl solution using an indicator (e.g., Methyl Red) or potentiometric titration.

-

Calculate: Purity is derived from the difference between added and remaining morpholine.

HPLC (Derivatization)

For trace impurity profiling, react a small aliquot with excess diethylamine in acetonitrile. Analyze the resulting stable diethyl-sulfonamide via RP-HPLC (C18 column, Water/Acetonitrile gradient). The sulfonic acid impurity will elute at the solvent front (highly polar).

Rescue Protocol: Recrystallization

If your naphthalene sulfonyl chloride has degraded (purity < 90%), it can often be rescued rather than discarded. The sulfonic acid byproduct is insoluble in non-polar solvents.

Solvent System:

-

Solvent A (Good): Toluene or Chloroform (dissolves sulfonyl chloride).

-

Solvent B (Bad): n-Hexane or Petroleum Ether (precipitates impurities/induces crystallization).

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude solid in the minimum amount of warm Toluene (

). Note: Avoid boiling if possible to prevent thermal degradation. -

Filtration: If there is insoluble goo (sulfonic acid/polymers), filter rapidly through a glass frit or cotton plug.

-

Precipitation: Slowly add n-Hexane to the warm filtrate until a slight turbidity persists.

-

Crystallization: Allow to cool slowly to Room Temperature, then move to -20°C.

-

Collection: Filter the crystals under Argon/N2. Wash with cold Hexane.

-

Drying: Vacuum dry immediately to remove solvent traces.

Specific Note for Dansyl Chloride: Patents and protocols specifically recommend n-Hexane alone or a Toluene/Hexane mix for high-purity recrystallization [3].

Case Study: Impact on Labeling Efficiency

In a comparative study of proteomic labeling (Dansylation):

-

Fresh Reagent (>98%): Yielded >95% labeling of amine standards.

-

Improperly Stored (RT, 1 month, ~85% purity): Yielded only 60% labeling.

References

-

Cayman Chemical. Dansyl Chloride Product Information & Stability.Link (Accessed 2026).

-

BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: Titrimetric Methods.Link (Accessed 2026).

-

Google Patents. CN102887841A: Synthesis and purification method of dansyl chloride.Link (Accessed 2026).

-

Sigma-Aldrich. 2-Naphthalenesulfonyl chloride Product Sheet.Link (Accessed 2026).

-

RSC Publishing. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides.[5] J. Chem. Soc. B. Link (Accessed 2026).

Sources

- 1. CN102887841A - Preparation method of compound dansyl chloride - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Strategic Sulfonylation: A Detailed Guide to the Application of 6-Bromonaphthalene-2-sulfonyl Chloride

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide for the synthesis of sulfonamides using 6-bromonaphthalene-2-sulfonyl chloride. Sulfonamides are a cornerstone functional group in medicinal chemistry and drug development, valued for their biological activity and their role as stable bioisosteres of amides.[1][2] this compound serves as a versatile building block, introducing a bulky, hydrophobic, and functionalizable bromonaphthyl moiety. This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, strategic considerations for reaction setup, detailed protocols for synthesis and purification, and robust methods for product characterization. It is intended for researchers and professionals in organic synthesis and drug discovery.

The Scientific Foundation: Mechanism and Rationale

The sulfonylation of a nucleophile, typically a primary or secondary amine, with an arylsulfonyl chloride is a fundamental transformation in organic synthesis.[3] The reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur atom.

Mechanism of Sulfonylation:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, typically an amine base like pyridine or triethylamine, removes the proton from the nitrogen atom to yield the neutral sulfonamide product and the corresponding ammonium salt. This final step is crucial as it neutralizes the HCl generated in situ, preventing potential side reactions with acid-sensitive functional groups.

Below is a diagram illustrating the general mechanistic pathway.

Caption: General mechanism for the sulfonylation of an amine.

Safety First: Handling Sulfonyl Chlorides

Sulfonyl chlorides are reactive and corrosive compounds that demand careful handling.[4]

-

Corrosivity and Reactivity: this compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[4][5] It reacts exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[4]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[6] Mandatory PPE includes tightly fitting safety goggles, a face shield, chemical-resistant nitrile gloves, and a flame-resistant lab coat.[4][6]

-

Handling and Storage: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) where possible, especially when dealing with small quantities or moisture-sensitive substrates. Store the container tightly sealed in a cool, dry, and well-ventilated area away from water, bases, and amines.[6][7]

-

Spill and Quenching: In case of a spill, do not use water. Neutralize small spills with an inert absorbent material like sand or vermiculite, followed by careful treatment with a base like sodium bicarbonate. Unused or residual sulfonyl chloride should be quenched slowly by adding it to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate) or an alcohol like isopropanol.

Experimental Protocol: Synthesis of a N-Substituted 6-Bromonaphthalene-2-sulfonamide

This protocol provides a general, robust procedure for the sulfonylation of a primary or secondary amine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Typical Stoichiometry | Purpose |

| This compound[8] | 303.61 | 1.0 eq | Electrophile |

| Amine (Primary or Secondary) | Substrate-dependent | 1.1 - 1.5 eq | Nucleophile |

| Pyridine or Triethylamine (Et₃N) | 79.10 or 101.19 | 1.5 - 2.0 eq | Base/Catalyst, HCl Scavenger |

| Dichloromethane (DCM) or Acetonitrile (MeCN) | 84.93 or 41.05 | ~0.1 - 0.5 M | Anhydrous Solvent |

| Hydrochloric Acid (1 M aq.) | 36.46 | As needed | Workup: Neutralize excess base/amine |

| Saturated Sodium Bicarbonate (aq.) | 84.01 | As needed | Workup: Neutralize residual acid |

| Brine (Saturated NaCl aq.) | 58.44 | As needed | Workup: Remove bulk water |

| Anhydrous MgSO₄ or Na₂SO₄ | 120.37 or 142.04 | As needed | Drying agent |

Step-by-Step Synthesis Workflow

Caption: A typical experimental workflow for sulfonamide synthesis.

Detailed Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and anhydrous dichloromethane (to make a ~0.2 M solution based on the sulfonyl chloride). Add the base (e.g., triethylamine, 1.5 eq). Cool the stirred solution to 0 °C using an ice-water bath.

-

Scientist's Note: Starting at 0 °C helps to control the initial exotherm of the reaction, especially for highly reactive amines, minimizing potential side reactions.

-

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes using a syringe or dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-